![molecular formula C9H14N4O2 B14595180 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide CAS No. 61280-05-5](/img/structure/B14595180.png)
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in bacteria, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation, but it is known to affect fatty acid synthesis and other critical processes in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A well-known antitubercular drug with a similar pyrazine core structure.
2,6-Dimethylpyrazine: Another pyrazine derivative with different substituents.
Pyrazine-2-carboxamide: A simpler analog with a carboxamide group at the 2-position
Uniqueness
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylaminoethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
61280-05-5 |
|---|---|
Formule moléculaire |
C9H14N4O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
6-[2-(dimethylamino)ethoxy]pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-13(2)3-4-15-8-6-11-5-7(12-8)9(10)14/h5-6H,3-4H2,1-2H3,(H2,10,14) |
Clé InChI |
SSLNENAFDQDTSL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=NC(=CN=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


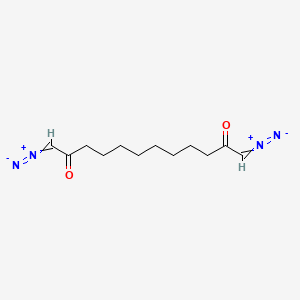
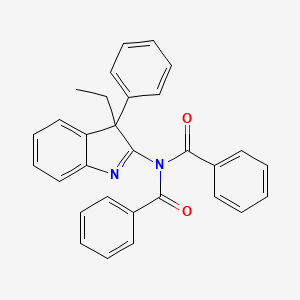

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
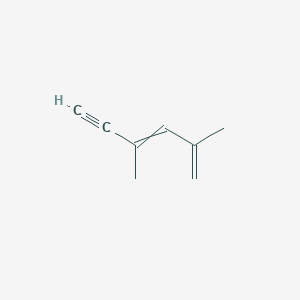

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)

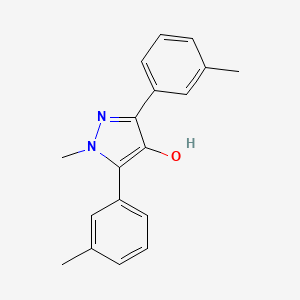
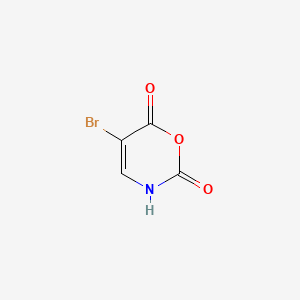
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
